3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide
Description
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)27-15-6-1-12(2-7-15)9-23-17(26)8-5-14-11-28-18-24-16(10-25(14)18)13-3-4-13/h1-2,6-7,10-11,13H,3-5,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMSNAKLNEVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable thiazole precursor with an imidazole derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide exhibits promising anticancer activity. Studies have shown that it may inhibit key enzymes involved in cancer cell proliferation, such as kinases or proteases. For instance, its mechanism of action may involve the disruption of critical signaling pathways that are essential for tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal effects, making it a candidate for further development in treating infectious diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A research article published in the Egyptian Journal of Chemistry highlighted that similar imidazo[2,1-b]thiazole derivatives demonstrated effective cytotoxicity against various human carcinoma cell lines including HepG-2 and PC-3. These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can lead to enhanced biological activity .
- Antimicrobial Evaluation : Another study investigated novel derivatives featuring imidazo[2,1-b]thiazole cores and reported significant antimicrobial activity against several bacterial strains . This supports the potential application of our compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, while the trifluoromethoxybenzyl moiety can improve its pharmacokinetic properties. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The imidazo[2,1-b]thiazole scaffold is shared among several compounds in the evidence. Key structural variations include:
- Phenyl/4-chlorophenyl (e.g., compounds 5k, 5l): Bulkier aromatic groups that enhance π-π stacking with hydrophobic enzyme pockets, as seen in VEGFR2 inhibition (e.g., 5l’s IC50 = 1.4 μM against MDA-MB-231) .
- Acetamide with piperazine-linked pyridinyl groups (e.g., 5k, 5l): These groups improve solubility and hydrogen-bonding capacity, critical for cytotoxicity .
Key Observations:
- Cytotoxicity : Chlorophenyl-substituted 5l outperforms phenyl-substituted 5a in VEGFR2 inhibition and cytotoxicity, suggesting electron-withdrawing groups enhance activity . The target compound’s cyclopropyl group may reduce steric hindrance but lacks the chlorophenyl’s electronic effects.
- Enzyme Inhibition : Substituents like benzoyl (3d) or trifluoromethoxy (target) may optimize interactions with polar enzyme active sites, though direct comparisons are absent in the evidence .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
| Compound ID | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 449.49 | ~3.5 (high) | Moderate (amide) | High (cyclopropyl) |
| 5l | 573.18 | ~4.2 (very high) | Low | Moderate |
| 5k | 539.22 | ~3.8 | Moderate | Low (phenyl) |
Key Observations:
- Metabolic Stability : Cyclopropyl substitution (target) likely reduces oxidative metabolism compared to phenyl groups in 5k/5l .
Biological Activity
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core and a trifluoromethoxybenzyl moiety. Its molecular formula is , with a molecular weight of 367.5 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, including thiourea and substituted benzoyl halides. The reaction conditions are optimized to maximize yield and purity, often employing techniques like chromatography for purification.
Biological Activity Overview
Recent studies have evaluated the biological activities of this compound across various assays, including antimicrobial, anticancer, and antiparasitic properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives of imidazo[2,1-b]thiazole have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli . A study indicated that related compounds demonstrated high efficacy against these pathogens, suggesting a potential application in treating bacterial infections .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated that certain derivatives exhibited significant inhibition of cell proliferation. For example, compounds with modified side chains showed enhanced activity compared to the parent structure .
Antiparasitic Activity
The antiparasitic potential of this compound was also explored in vitro against protozoan parasites like Giardia intestinalis and Entamoeba histolytica . Some derivatives displayed nanomolar activities against these parasites, suggesting their viability as antiparasitic agents .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes or receptors involved in cellular signaling pathways critical for cancer cell survival or microbial growth.
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives of imidazo[2,1-b]thiazole for their antibacterial properties. The results showed that compounds with cyclopropyl substituents had enhanced activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives on HepG2 cells. The study found that modifications to the benzyl group significantly increased cytotoxicity .
- Antiparasitic Testing : In vitro assays demonstrated that certain derivatives exhibited potent activity against Trichomonas vaginalis , indicating a potential for development into therapeutic agents for protozoan infections .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthetic yield of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide?
- Methodological Answer : Optimize solvent systems (e.g., dimethylformamide or methanol) and catalysts (e.g., palladium or copper salts) to enhance coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side reactions. Stepwise purification using column chromatography with gradient elution improves purity. For multi-step syntheses, intermediate characterization via H-NMR ensures structural fidelity before proceeding .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to verify proton and carbon environments, focusing on imidazothiazole and trifluoromethoxybenzyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm).
- Elemental Analysis : Validate C, H, N, S percentages against theoretical values .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (temperature, solvent volume, catalyst loading) and document deviations. Use inert atmospheres (N/Ar) for moisture-sensitive steps. Validate purity at each step via melting point analysis and HPLC (≥95% purity threshold). Share raw spectral data (NMR, MS) in supplementary materials for cross-validation .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies between computational predictions and experimental physicochemical data (e.g., solubility, logP)?
- Methodological Answer :
- Validation : Replicate computational models using multiple software (e.g., Gaussian, COSMO-RS) with varied force fields.
- Experimental Adjustments : Measure solubility in buffered solutions (pH 1.2–7.4) via shake-flask method. Compare experimental logP (via HPLC) with predicted values.
- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between datasets .
Q. How should researchers address contradictory biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Model Relevance : Ensure in vitro assays (e.g., enzyme inhibition) align with the compound’s purported targets (e.g., kinase or protease inhibition).
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolite formation (via LC-MS/MS) to explain in vivo efficacy loss.
- Dose-Response Refinement : Conduct PK/PD modeling to reconcile potency differences .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., cyclopropyl, trifluoromethoxy) and assess bioactivity.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity.
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinases) to identify binding motifs .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic conditions.
- LC-MS Analysis : Identify degradation products and propose degradation pathways.
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
